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molecular formula C9H11NO2 B1666588 Benzocaine CAS No. 94-09-7

Benzocaine

Cat. No. B1666588
M. Wt: 165.19 g/mol
InChI Key: BLFLLBZGZJTVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06639107B1

Procedure details

4-Aminobenzoic acid (5.0 g, 36.46 mmol) in 500 mL 3-neck round bottomed flask, fitted with a condenser, thermometer, addition funnel, stir bar, and nitrogen atmosphere, was dissolved in ethanol (100 mL). Next ethanol/HCl saturate (from bubbling concentrated HCl through ethanol) was added dropwise, by addition funnel. Then stirred at reflux for 1 h, cooled to room temperature, and stirred an additional 104 hours. Reaction mixture was then concentrated under reduced vacuum, and dissolved in ethyl acetate, and washed with water (2×50 mL), dried (K2CO3), filtered and concentrated under reduced vacuum, yielding 3.56 g of an off-white solid. This material was purified by silica gel chromatography, using a Waters HPLC Prep 2000, over one Prep-Pak, in a 1:1 hexanes:ethyl acetate solvent system, yielding the title compound as 2.35 g (39%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:11](O)[CH3:12]>>[CH2:11]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([NH2:1])=[CH:3][CH:4]=1)[CH3:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
thermometer, addition funnel
CONCENTRATION
Type
CONCENTRATION
Details
Next ethanol/HCl saturate
CUSTOM
Type
CUSTOM
Details
(from bubbling concentrated HCl through ethanol)
ADDITION
Type
ADDITION
Details
was added dropwise, by addition funnel
STIRRING
Type
STIRRING
Details
Then stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred an additional 104 hours
Duration
104 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under reduced vacuum
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06639107B1

Procedure details

4-Aminobenzoic acid (5.0 g, 36.46 mmol) in 500 mL 3-neck round bottomed flask, fitted with a condenser, thermometer, addition funnel, stir bar, and nitrogen atmosphere, was dissolved in ethanol (100 mL). Next ethanol/HCl saturate (from bubbling concentrated HCl through ethanol) was added dropwise, by addition funnel. Then stirred at reflux for 1 h, cooled to room temperature, and stirred an additional 104 hours. Reaction mixture was then concentrated under reduced vacuum, and dissolved in ethyl acetate, and washed with water (2×50 mL), dried (K2CO3), filtered and concentrated under reduced vacuum, yielding 3.56 g of an off-white solid. This material was purified by silica gel chromatography, using a Waters HPLC Prep 2000, over one Prep-Pak, in a 1:1 hexanes:ethyl acetate solvent system, yielding the title compound as 2.35 g (39%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:11](O)[CH3:12]>>[CH2:11]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([NH2:1])=[CH:3][CH:4]=1)[CH3:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
thermometer, addition funnel
CONCENTRATION
Type
CONCENTRATION
Details
Next ethanol/HCl saturate
CUSTOM
Type
CUSTOM
Details
(from bubbling concentrated HCl through ethanol)
ADDITION
Type
ADDITION
Details
was added dropwise, by addition funnel
STIRRING
Type
STIRRING
Details
Then stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred an additional 104 hours
Duration
104 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under reduced vacuum
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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